N-[3-(acetylamino)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide N-[3-(acetylamino)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14795031
InChI: InChI=1S/C21H21N3O4/c1-12(2)11-24-20(27)17-8-7-14(9-18(17)21(24)28)19(26)23-16-6-4-5-15(10-16)22-13(3)25/h4-10,12H,11H2,1-3H3,(H,22,25)(H,23,26)
SMILES:
Molecular Formula: C21H21N3O4
Molecular Weight: 379.4 g/mol

N-[3-(acetylamino)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

CAS No.:

Cat. No.: VC14795031

Molecular Formula: C21H21N3O4

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(acetylamino)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide -

Specification

Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
IUPAC Name N-(3-acetamidophenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide
Standard InChI InChI=1S/C21H21N3O4/c1-12(2)11-24-20(27)17-8-7-14(9-18(17)21(24)28)19(26)23-16-6-4-5-15(10-16)22-13(3)25/h4-10,12H,11H2,1-3H3,(H,22,25)(H,23,26)
Standard InChI Key KTSATHUIOGPJRB-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C

Introduction

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Isoindole Core: Starting from phthalic anhydride or similar precursors.

  • Amide Bond Formation: Reaction with amines to introduce the acetylamino and carboxamide functionalities.

  • Alkylation: Introduction of the 2-methylpropyl group via alkyl halides under basic conditions.

Reaction Scheme

text
Phthalic Anhydride → Isoindole Intermediate → N-substituted Isoindole → Final Compound

Biological Activity

Isoindole derivatives are known for diverse pharmacological properties, including:

  • Anti-inflammatory Effects: The acetylamino group may enhance binding to enzymes like COX (cyclooxygenase).

  • Anticancer Potential: Isoindole-based compounds have shown activity against tumor cell lines due to their ability to interfere with cell cycle progression.

  • Antioxidant Properties: The aromatic and amide groups can scavenge free radicals.

While specific data for this compound is unavailable, its structural analogs suggest potential for drug development.

Research Applications

This compound serves as a scaffold for:

  • Medicinal Chemistry: Potential lead compound for anti-inflammatory or anticancer drugs.

  • Synthetic Chemistry: A precursor for designing derivatives with enhanced activity.

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